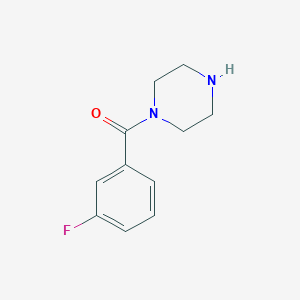

1-(3-fluorobenzoyl)piperazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFXHXPKGLLUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386819 | |

| Record name | 1-(3-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179334-10-2 | |

| Record name | 1-(3-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Fluorobenzoyl Piperazine

Established Synthetic Routes and Reaction Conditions

The formation of the 1-(3-fluorobenzoyl)piperazine scaffold can be achieved through several synthetic pathways, with the choice of method often depending on the desired scale, purity, and available starting materials.

A primary and straightforward method for the synthesis of this compound is the direct acylation of piperazine (B1678402) with 3-fluorobenzoyl chloride. ambeed.com This nucleophilic acyl substitution reaction is typically performed by treating a solution of piperazine with 3-fluorobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction conditions are generally mild and can be adapted for both small and large-scale preparations.

To favor mono-acylation and minimize the formation of the di-acylated product, an excess of piperazine is often used. The reaction can be carried out in a variety of solvents, including dichloromethane (B109758) (DCM) or aqueous biphasic systems. The use of a suitable base, such as triethylamine (B128534) or an inorganic base like sodium hydroxide, is essential for the reaction to proceed to completion.

Table 1: Representative Reaction Conditions for the Acylation of Piperazine

| Reactants | Solvent | Base | Temperature | Reaction Time |

| Piperazine, 3-Fluorobenzoyl Chloride | Dichloromethane | Triethylamine | 0 °C to room temp. | 2-4 hours |

| Piperazine, 3-Fluorobenzoyl Chloride | Water/DCM | Sodium Hydroxide | Room temperature | 1-3 hours |

In some instances, a multi-step approach may be employed for the synthesis of the this compound core, particularly when specific substitution patterns are desired on the piperazine ring or when starting from more complex precursors. nih.gov One common multi-step strategy involves the use of a protecting group on one of the piperazine nitrogens to ensure selective acylation. nih.gov

A typical sequence would involve:

Protection: One of the nitrogen atoms of piperazine is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Acylation: The unprotected nitrogen is then acylated with 3-fluorobenzoyl chloride under standard conditions.

Deprotection: The protecting group is subsequently removed to yield the desired this compound.

This method offers greater control over the reaction and can be advantageous for the synthesis of specific derivatives. nih.gov Continuous flow chemistry is also an emerging technique for multi-step synthesis, offering advantages in terms of reaction control and scalability. syrris.jp

The secondary amine of this compound provides a convenient handle for further derivatization, including the formation of thiourea (B124793) and selenourea (B1239437) derivatives. These functional groups are known to be important in medicinal chemistry due to their ability to form hydrogen bonds and coordinate with biological targets.

The synthesis of thiourea derivatives is typically achieved by reacting this compound with an appropriate isothiocyanate in a suitable solvent like dichloromethane or ethanol (B145695). analis.com.mygoogle.comdergipark.org.tr Similarly, selenourea derivatives can be prepared by reacting this compound with an isoselenocyanate. nih.govuaeu.ac.aemdpi.com These reactions generally proceed under mild conditions and provide the desired products in good yields. analis.com.mynih.gov

Table 2: General Scheme for Thiourea and Selenourea Synthesis

| Starting Material | Reagent | Product |

| This compound | R-N=C=S (Isothiocyanate) | 1-(3-fluorobenzoyl)-4-(substituted-thiocarbamoyl)piperazine |

| This compound | R-N=C=Se (Isoselenocyanate) | 1-(3-fluorobenzoyl)-4-(substituted-selenocarbamoyl)piperazine |

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that can be used to introduce aminomethyl groups into a variety of substrates. jgtps.com In the context of this compound, the secondary amine can participate in a Mannich reaction with formaldehyde (B43269) and a compound containing an active hydrogen atom (e.g., a ketone, phenol, or another amine) to form a Mannich base. nih.govnih.govresearchgate.net

This three-component reaction is a powerful tool for generating molecular diversity and has been widely used in the synthesis of biologically active compounds. The reaction is typically carried out in a protic solvent like ethanol and may be catalyzed by an acid or a base.

The concept of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, has gained significant attention in drug discovery as a strategy to develop multitargeted ligands. The this compound scaffold can serve as a versatile building block for the synthesis of such hybrid conjugates. nih.govnih.gov

By functionalizing the secondary amine of this compound, it can be linked to other bioactive molecules through various chemical linkers. This approach allows for the creation of novel compounds with the potential to interact with multiple biological targets, which can lead to improved efficacy or a more desirable pharmacological profile.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The derivatization of this compound with bioorthogonal functional groups can enable its use as a chemical probe for studying biological systems. nih.gov

For instance, the secondary amine of this compound can be modified to introduce functionalities such as azides or alkynes. These groups can then undergo specific and efficient bioorthogonal reactions, such as the Staudinger ligation or the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the attachment of reporter molecules like fluorescent dyes or affinity tags. This enables the visualization and tracking of the molecule within a biological context.

Advanced Synthetic Strategies

Modern synthetic chemistry offers a variety of sophisticated techniques to enhance the efficiency, selectivity, and environmental footprint of chemical reactions. For the synthesis of this compound and its derivatives, microwave heating and metal-free coupling procedures represent significant advancements over traditional methods.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. The application of microwave irradiation facilitates the efficient heating of polar solvents and reagents, leading to a rapid increase in temperature and pressure within a sealed reaction vessel. This can accelerate reaction rates by orders of magnitude compared to conventional heating methods.

In the context of synthesizing this compound, microwave heating can be effectively employed in the acylation of piperazine with 3-fluorobenzoyl chloride. Typically, the reaction would involve mixing piperazine (often in excess to prevent diacylation) with 3-fluorobenzoyl chloride in a suitable solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), in a microwave reactor. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration, often ranging from minutes to a few hours.

The benefits of this approach include:

Rapid Reaction Times: What might take several hours under conventional reflux can often be accomplished in a fraction of the time.

Higher Yields: The reduction in reaction time minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.

Improved Reproducibility: Microwave reactors offer precise control over reaction parameters, enhancing the reproducibility of the synthesis.

While specific literature on the microwave-assisted synthesis of this compound is not abundant, numerous studies on the synthesis of analogous piperazine derivatives demonstrate the utility of this technology. For instance, the synthesis of various substituted benzoylpiperazines has been successfully achieved with high efficiency using microwave irradiation.

The formation of the amide bond in this compound is a classic example of a coupling reaction. While metal-based catalysts are often employed for such transformations, there is a growing interest in developing metal-free alternatives to avoid potential contamination of the final product with residual metal impurities, which is a significant concern in the pharmaceutical industry.

The reaction of piperazine with 3-fluorobenzoyl chloride is inherently a metal-free process. This nucleophilic acyl substitution proceeds readily under basic conditions without the need for a metal catalyst. The reaction is typically carried out by adding 3-fluorobenzoyl chloride to a solution of piperazine in an inert solvent, such as dichloromethane or tetrahydrofuran (B95107), in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include triethylamine or an excess of piperazine itself.

The key advantages of this metal-free approach are:

Purity: The absence of a metal catalyst simplifies the purification process and eliminates the risk of metal contamination.

Environmental Friendliness: Metal-free reactions are generally considered more environmentally benign.

Recent advancements in organic synthesis have also explored other metal-free coupling strategies that could be applied to the synthesis of this compound derivatives. These include the use of activating agents for carboxylic acids (the parent acid of 3-fluorobenzoyl chloride) that promote amide bond formation under mild, metal-free conditions.

Chemical Characterization Techniques Utilized in Synthetic Research

The unambiguous identification and characterization of newly synthesized compounds are fundamental aspects of chemical research. A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and conformation of this compound.

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the fluorobenzoyl group and the methylene (B1212753) protons of the piperazine ring. The protons on the piperazine ring often exhibit complex splitting patterns due to restricted rotation around the amide bond and the chair conformation of the ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the piperazine carbons are expected.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides a specific signal for the fluorine atom in the molecule. The chemical shift and coupling constants in the ¹⁹F NMR spectrum are indicative of the electronic environment of the fluorine atom.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 7.5 | Multiplets |

| ¹H (Piperazine) | 2.8 - 4.0 | Broad multiplets |

| ¹³C (Carbonyl) | 165 - 175 | Singlet |

| ¹³C (Aromatic) | 110 - 165 | Doublets (due to C-F coupling) and singlets |

| ¹³C (Piperazine) | 40 - 50 | Singlets |

| ¹⁹F | -110 to -115 | Multiplet |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and a C-F stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, which helps to confirm the identity of the compound.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon, hydrogen, nitrogen, and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula to confirm the purity and elemental composition of the synthesized this compound.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 63.45 |

| Hydrogen (H) | 6.29 |

| Fluorine (F) | 9.12 |

| Nitrogen (N) | 13.45 |

| Oxygen (O) | 7.68 |

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, an X-ray diffraction study would reveal detailed conformational information, including:

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain. X-ray diffraction can confirm this and provide precise bond lengths and angles within the ring.

Amide Bond Geometry: The geometry of the amide bond, including its planarity and the rotational barrier around the C-N bond, can be accurately determined.

Dynamic NMR for Conformational Behavior and Activation Energies

The conformational dynamics of N-acylpiperazines, including this compound, are governed by two primary intramolecular processes: the restricted rotation around the N-C(O) amide bond and the chair-to-chair ring inversion of the piperazine moiety. nih.govrsc.org These dynamic phenomena can be quantitatively studied using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy, also known as Dynamic NMR (DNMR). nih.govscispace.com

At low temperatures, the interconversion between conformers is slow on the NMR timescale, resulting in separate signals for protons in different chemical environments. As the temperature increases, the rate of interconversion accelerates. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single averaged signal. nih.gov By analyzing the spectra at different temperatures, it is possible to calculate the free energy of activation (ΔG‡) for these conformational changes.

Studies on a series of N-benzoylated piperazines have shown that two distinct coalescence points can often be observed, corresponding to the amide bond rotation and the ring inversion. nih.gov The activation energy barriers for these processes typically range from 56 to 80 kJ mol−1. nih.govrsc.org The electronic nature of the substituent on the benzoyl ring influences these energy barriers; electron-withdrawing groups can affect the partial double bond character of the amide and thus alter the rotational barrier. nih.gov For this compound, the fluorine atom acts as a meta-directing, electron-withdrawing group, which would be expected to influence the activation energies in a predictable manner consistent with Hammett constants correlations. nih.gov

Table 1: Representative Activation Energies for Conformational Processes in N-Benzoylpiperazines Data is representative of the class of compounds and derived from studies on analogous structures.

| Dynamic Process | Typical Coalescence Temp. (Tc) | Typical Activation Energy (ΔG‡) |

| Amide Bond Rotation | Higher Tc | ~60 - 80 kJ mol−1 |

| Piperazine Ring Inversion | Lower Tc | ~56 - 70 kJ mol−1 |

Optimization of Synthetic Processes for Research Scale

Optimizing the synthesis of this compound on a research scale focuses on maximizing yield, ensuring high purity, and maintaining procedural simplicity. The standard acylation of piperazine with 3-fluorobenzoyl chloride serves as the basis for optimization.

Key parameters for optimization include:

Stoichiometry: Using an excess of piperazine can favor the formation of the desired mono-acylated product and minimize the N,N'-diacylated byproduct. The unreacted piperazine can often be removed during the aqueous workup.

Solvent: The choice of solvent is crucial. Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. mdpi.com The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

Base: A non-nucleophilic organic base like triethylamine is frequently used to scavenge the HCl generated during the reaction. iucr.org Alternatively, an inorganic base such as anhydrous potassium carbonate can be effective, particularly in solvents like DMF. mdpi.com

Temperature Control: The acylation reaction is often exothermic. The initial mixing of reactants is typically performed at a reduced temperature (e.g., 0 °C) to control the reaction rate, followed by stirring at room temperature to ensure completion. mdpi.com

Purification: The purification protocol is critical for obtaining the final compound in high purity. A typical procedure involves an aqueous workup to remove the base hydrochloride salt and any excess piperazine. This includes successive washes with dilute acid, saturated sodium bicarbonate solution, and brine. iucr.org The crude product is then dried and can be further purified by crystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography. iucr.orgresearchgate.net

By carefully controlling these parameters, yields for analogous N-benzoylpiperazine syntheses have been reported to be as high as 92%, demonstrating the efficiency of the optimized process. mdpi.com

Table 2: Summary of Optimization Parameters for Synthesis

| Parameter | Condition | Rationale |

| Reactant Ratio | Excess Piperazine | Minimizes di-acylation |

| Solvent | Aprotic (e.g., THF, DMF) | Inert medium, good solubility |

| Base | Triethylamine or K2CO3 | Neutralizes HCl byproduct |

| Temperature | 0 °C to Room Temp. | Controls exotherm, ensures completion |

| Purification | Aqueous Workup & Crystallization | High purity and yield |

Pharmacological Investigations and Biological Activities of 1 3 Fluorobenzoyl Piperazine and Its Analogs

In Vitro Pharmacological Profiling

The in vitro pharmacological characterization of 1-(3-fluorobenzoyl)piperazine and its analogs has been a subject of scientific investigation to determine their potential interactions with various biological targets. This section details the binding affinities of these compounds at several key receptors and their inhibitory effects on a crucial enzyme involved in neurotransmitter metabolism.

Receptor Binding Studies

Receptor binding assays are fundamental in pharmacology to ascertain the affinity of a compound for a specific receptor. The following subsections outline the available research findings on the interaction of this compound analogs with serotonin (B10506), histamine (B1213489), sigma, and dopamine (B1211576) receptors.

The arylpiperazine moiety is a well-established pharmacophore that confers affinity for serotonin receptors. uniba.it Specifically, derivatives of this class have been investigated for their interaction with the 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders. While specific binding affinity data for this compound at the 5-HT2A receptor is not extensively documented in the reviewed literature, the broader class of arylpiperazine derivatives has been a focus of research. For instance, some arylpiperazine derivatives have been identified as potent 5-HT2A receptor antagonists. mdpi.com The structural characteristics of these compounds, particularly the nature of the substituent on the piperazine (B1678402) ring, play a crucial role in determining their affinity and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes. nih.gov

Sigma receptors, including the σ1 and σ2 subtypes, are intracellular proteins involved in a variety of cellular functions and are considered targets for therapeutic intervention in several neurological disorders. The piperazine moiety is a common structural feature in many sigma receptor ligands. nih.gov Studies on N-benzylpiperazine derivatives have revealed compounds with high affinity for the σ1 receptor. nih.gov The selectivity for σ1 over σ2 receptors is a key aspect of this research, and modifications to the piperazine structure can significantly influence this ratio. nih.gov Although specific binding affinities for this compound at σ1 and σ2 receptors have not been detailed in the available literature, related N-substituted piperazine derivatives have been shown to bind to these receptors with varying affinities. scielo.br

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is a target for the development of antipsychotic medications. The piperazine scaffold is a prominent feature in many dopamine D4 receptor antagonists. mdpi.com Research has shown that modifications to the aryl and benzoyl portions of these molecules can significantly impact their affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.govnih.gov While direct antagonist activity data for this compound at the dopamine D4 receptor is not specified in the reviewed scientific literature, the general class of N-(4-arylpiperazin-1-yl)-benzoyl derivatives has been explored for this activity. acs.org

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. scbt.com A study by Elkamhawy et al. (2020) investigated a series of N-substituted indole-based analogs, including a compound with a 1-(3-fluorobenzoyl) moiety, for their MAO-B inhibitory activity. researchgate.netnih.gov Specifically, the analog N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide demonstrated significant inhibitory potential against human MAO-B. researchgate.netnih.gov

The study revealed that this analog exhibited a competitive mode of inhibition. nih.gov The inhibitory activity of this and a related compound from the study are presented in the table below.

| Compound | IC50 (µM) for hMAO-B | K_i (nM) for hMAO-B | Selectivity Index (SI) for MAO-B |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 0.78 | 94.52 | > 120 |

| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 1.65 | Not Reported | > 60 |

| Data sourced from Elkamhawy et al. (2020) researchgate.netnih.gov |

These findings suggest that the 3-fluorobenzoyl moiety can be a key structural feature for potent and selective MAO-B inhibition. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of this compound have been identified as potent inhibitors of cholinesterases, enzymes pivotal in the progression of Alzheimer's disease. A study focused on a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives highlighted the significance of the substitution pattern on the benzoyl ring for acetylcholinesterase (AChE) inhibitory activity. nih.gov The presence of an electron-withdrawing fluorine atom at the meta-position (position 3) of the benzoyl group was shown to significantly enhance this inhibitory activity. nih.gov

One of the most active compounds in this series, featuring the 3-fluorobenzoyl moiety, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 7.1 nM against AChE. This potency was notably superior to that of the reference drug donepezil, which had an IC₅₀ of 410 nM. nih.gov In contrast, other analogs with halogen substitutions at different positions or with electron-donating groups showed varied levels of activity, underscoring the specific contribution of the 3-fluoro substitution to the compound's high affinity for the enzyme's active site. nih.gov

While research has pointed to potent AChE inhibition, the activity of these specific analogs against butyrylcholinesterase (BChE) is less defined. However, the broader class of N-benzylpiperidine and benzoylpiperidine derivatives has been investigated for dual inhibition of both AChE and BChE. mdpi.comnih.govnih.gov For instance, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinones with a 3-fluoro substitution showed high selectivity for AChE over BChE. nih.gov The exploration of related structures suggests that modifications to the piperazine core and its substituents can modulate the selectivity and potency for both cholinesterase enzymes, which is a key area of interest for developing therapeutics for neurodegenerative diseases. nih.govmdpi.commdpi.com

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of a this compound Analog

| Compound | Target Enzyme | IC₅₀ (nM) | Reference Compound (Donepezil) IC₅₀ (nM) |

|---|---|---|---|

| 2-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 7.1 | 410 |

Enzyme Inhibition Potential (General)

The this compound scaffold has demonstrated significant potential as a versatile inhibitor of various enzymes beyond cholinesterases. Research into analogs has revealed potent activity against enzymes such as monoamine oxidase B (MAO-B) and enoyl-ACP reductase, highlighting the broad therapeutic applicability of this chemical motif.

A notable example is the analog N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which was identified as a potent, selective, and competitive inhibitor of human MAO-B. researchgate.net This derivative exhibited a high inhibitory activity with an IC₅₀ value of 0.78 µM and a selectivity index greater than 120 over MAO-A. researchgate.net Further kinetic analysis revealed a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM, indicating a strong binding affinity to the enzyme's active site. researchgate.net

Furthermore, the piperazine core is a key feature in inhibitors of other enzymes. Studies on different piperazine derivatives have shown their ability to target the bacterial enoyl-[acyl-carrying-protein] reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis. researchgate.netmdpi.com For example, 3-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]-N-[3-(trifluoromethyl)phenyl]benzamide was found to completely inhibit the growth of M. tuberculosis and showed a high affinity for the active site of InhA in molecular docking studies. researchgate.net Other research has identified piperazine-bearing acridones as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), with a this compound derivative showing an IC₅₀ value of 0.91 μM. nih.gov

Table 2: General Enzyme Inhibitory Activity of this compound Analogs

| Compound Analog | Target Enzyme | Inhibitory Value | Value Type |

|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | 94.52 nM | Ki |

| 10-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)-2-oxoethyl)-2-methylacridin-9(10H)-one | MARK4 | 0.91 µM | IC₅₀ |

CCR5 Antagonism for Antiviral Activity (HIV-1)

The piperazine scaffold is a key structural component in the development of C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiviral drugs that block the entry of the human immunodeficiency virus (HIV-1) into host cells. nih.gov While direct studies on this compound as a CCR5 antagonist are not extensively detailed, the broader class of piperazine-based compounds has been thoroughly investigated for this purpose.

Research has led to the discovery of potent and orally bioavailable CCR5 antagonists for the treatment of HIV-1 infection. nih.gov These molecules function by binding to the transmembrane pocket of the CCR5 co-receptor, thereby preventing the viral envelope glycoprotein (B1211001) gp120 from engaging with it, a critical step for membrane fusion and viral entry.

Modifications on the piperazine ring and its substituents are crucial for optimizing potency and selectivity. For instance, the replacement of certain chemical groups with symmetrical isonicotinamides or dimethyl pyrimidine-carboxamides in piperazine-based antagonists has been shown to improve the potency of inhibiting HIV-1 entry while reducing off-target effects, such as affinity for muscarinic receptors. nih.gov This highlights the tunability of the piperazine core in designing selective antiviral agents.

Antimicrobial and Antifungal Activities

Antibacterial Spectrum (Gram-positive and Gram-negative strains)

Piperazine derivatives are recognized as a promising class of antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. bioengineer.org The versatility of the piperazine scaffold allows for extensive chemical modifications, leading to the development of compounds with potent antimicrobial properties. bioengineer.orgresearchgate.net

Studies on various series of piperazine derivatives have documented their efficacy against a range of bacterial pathogens. For instance, certain N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have shown significant activity against Gram-negative strains, particularly Escherichia coli, when compared to Gram-positive bacteria. mdpi.com Conversely, other series have demonstrated potent activity against Gram-positive organisms like Staphylococcus aureus and Bacillus subtilis. mdpi.com

The inclusion of a fluorobenzoyl moiety, as seen in this compound, is a feature present in related antibacterial compounds. For example, libraries of fluorobenzoylthiosemicarbazides have been tested for their activity against Gram-positive strains. nih.govnih.gov This suggests that the fluorobenzoyl group can contribute to the antibacterial profile of a molecule. The mechanisms of action for piperazine-based antibacterials are diverse and can include the disruption of bacterial cell walls, inhibition of nucleic acid synthesis, or interference with protein synthesis. bioengineer.org

Table 3: General Antibacterial Spectrum of Piperazine Analogs

| Bacterial Type | Example Strains Investigated | General Activity |

|---|---|---|

| Gram-positive | Staphylococcus aureus, Bacillus subtilis | Active |

| Gram-negative | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Active |

Antifungal Spectrum (Candida spp.)

The piperazine framework is also a component of molecules investigated for antifungal activity, particularly against opportunistic pathogens like Candida species. researchgate.net While some piperazine derivatives have demonstrated weak antifungal effects, others have shown significant promise. mdpi.com

For example, a piperazine propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase in Candida albicans, an essential enzyme for fungal cell wall synthesis, with an IC₅₀ value of 0.16 µM. nih.gov This compound exhibited in vitro antifungal activity against pathogenic fungi including C. albicans. nih.gov Other studies involving fluorinated s-triazinyl piperazines have also included C. albicans in their screening panels. researchgate.net

The search for new agents to combat Candida infections is critical due to rising resistance to existing antifungal drugs. msu.edu.ua The fungicidal action of various heterocyclic compounds is an active area of research, and the structural features of these molecules, including moieties like piperazine, are crucial for their efficacy against different Candida species. msu.edu.uaresearchgate.net

Activity Against Drug-Resistant Strains

The emergence of antibiotic-resistant bacterial strains represents a significant global health crisis, driving the search for novel antibacterial agents. Piperazine derivatives are being actively investigated as potential solutions to combat these resistant pathogens. bioengineer.org

Research has shown that compounds incorporating the piperazine structure can be effective against drug-resistant bacteria. For instance, a study on ciprofloxacin (B1669076) derivatives, where the piperazine moiety at the 7-position was modified, found that most of the synthesized compounds exhibited excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values below 0.016 μg/mL.

Furthermore, compounds containing a fluorobenzoyl group, although not directly attached to a piperazine in all studied cases, have shown efficacy against resistant strains. A study of fluorobenzoylthiosemicarbazides demonstrated activity against pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.govnih.gov Similarly, certain novel piperazine derivatives have shown potent activity against MRSA. ijcmas.com These findings underscore the potential of combining the piperazine core with moieties like fluorobenzoyl to develop new therapeutics capable of overcoming existing resistance mechanisms. bioengineer.org

Antioxidant Activity

The antioxidant potential of piperazine-containing compounds has been a subject of scientific inquiry, with various studies exploring how structural modifications influence their radical scavenging capabilities. While direct antioxidant data for this compound is not extensively detailed in the reviewed literature, investigations into its analogs provide significant insights.

A study on a series of 1,3,5-triazine (B166579) analogues incorporating a piperazine motif demonstrated notable antioxidant activity. nih.govnih.gov The radical scavenging activity was assessed using the ABTS method, with some piperazine-substituted derivatives showing excellent radical scavenging properties. researchgate.net For instance, certain 1,3,5-triazine analogues displayed nearly double the percentage of inhibition activity compared to standards like Trolox and ascorbic acid after 60 minutes. nih.gov Specifically, compounds 5, 6, 13, and 25 from this series exhibited EC50 values at 60 minutes that were five times lower than those of the standards, indicating high potential in mitigating oxidative stress. nih.govnih.gov

Furthermore, research on 1-(phenoxyethyl)-piperazine derivatives has highlighted the impact of substituents on their antioxidant profiles. ptfarm.pl The most promising compounds in this series were those with methyl substitutions on the phenoxyethyl moiety, which were found to increase superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity (TAC). ptfarm.pl Conversely, the addition of a chlorine atom to the methyl-phenoxy moiety was observed to decrease the antioxidant properties. ptfarm.pl Another study on piperazinyl flavone (B191248) derivatives found that the presence of methoxy (B1213986) groups on the phenyl ring resulted in the best antiradical activity. researchgate.netnih.gov

These findings suggest that the antioxidant activity of piperazine derivatives is intricately linked to their substitution patterns. The presence of electron-donating groups appears to enhance antioxidant capacity. This principle could imply that this compound may possess antioxidant properties, although the electron-withdrawing nature of the fluorine atom might influence this activity in a complex manner.

Table 1: Antioxidant Activity of Selected Piperazine Analogs

| Compound/Analog Class | Assay | Key Findings | Reference |

| 1,3,5-Triazine analogues with piperazine | ABTS method | Showed excellent radical scavenging activity; some compounds had EC50 values 5 times lower than standards. | nih.govnih.govresearchgate.net |

| 1-(Phenoxyethyl)-piperazine derivatives | FRAP, SOD, CAT assays | Methyl-substituted derivatives increased SOD activity and TAC; chlorine substitution decreased antioxidant properties. | ptfarm.pl |

| Piperazinyl flavone derivatives | Superoxide anion, hydroxyl radical, DPPH, ABTS, and FRAP assays | Methoxy group substitution resulted in the best antiradical activity. | researchgate.netnih.gov |

Anticancer and Antiproliferative Activities (e.g., against specific cell lines)

The piperazine scaffold is a constituent of numerous compounds investigated for their anticancer and antiproliferative effects. While specific studies on this compound are not prominent, research on its analogs reveals significant activity against a variety of cancer cell lines.

Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated in vitro antitumor properties against HeLa cervical carcinoma and MDA-MB-231 breast cancer cell lines. kcl.ac.uk The parent piperazine compound in this series showed reasonable activity, and modifications such as benzene (B151609) ring C4-fluorination and piperidine (B6355638) acetylation of the piperazino NH resulted in the most active compound of the series. kcl.ac.uk Notably, these active compounds exhibited low cytotoxicity towards normal human cells (HUVEC and NHDF). kcl.ac.uk

In another study, new 1-(2-fluorobenzyl)piperazine (B2381060) triazoles were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. researchgate.net Compounds bearing a 4-fluorophenyl or 2-fluorophenyl substituent on the triazole ring exhibited the highest anticancer efficacy, with IC50 values of 12.09 µg/mL and 15.12 µg/mL, respectively. researchgate.net Furthermore, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity against a panel of cancer cell lines from the liver, breast, colon, gastric, and endometrium. mdpi.com

Derivatives of 1,2-benzothiazine containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent were found to be highly cytotoxic to the MCF-7 breast adenocarcinoma cell line, with some compounds being even more potent than the reference drug doxorubicin (B1662922). nih.gov Additionally, vindoline–piperazine conjugates have shown outstanding antiproliferative effects. mdpi.com Specifically, a conjugate containing a [4-(trifluoromethyl)benzyl]piperazine was highly effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM), while a 1-bis(4-fluorophenyl)methyl piperazine derivative was most effective against the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on arylpiperazine derivatives have also been conducted to investigate their anti-proliferative activity against prostate PC-3 cancer cell lines, providing a roadmap for the design of more potent anti-prostate cancer compounds. nih.gov

Table 2: Antiproliferative Activity of Selected Piperazine Analogs Against Various Cancer Cell Lines

| Compound/Analog Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

| 1-(2-aryl-2-adamantyl)piperazine derivatives | HeLa, MDA-MB-231 | IC50 = 9.2 µM (HeLa), 8.4 µM (MDA-MB-231) for the parent compound | kcl.ac.uk |

| 1-(2-fluorobenzyl)piperazine triazoles | MCF-7 | IC50 = 12.09 µg/mL and 15.12 µg/mL for the most active compounds | researchgate.net |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver, breast, colon, gastric, endometrial lines | Significant cell growth inhibitory activity | mdpi.com |

| 1,2-Benzothiazine derivatives with phenylpiperazine | MCF-7 | More cytotoxic than doxorubicin for some derivatives | nih.gov |

| Vindoline–piperazine conjugates | MDA-MB-468, HOP-92 | GI50 = 1.00 μM (MDA-MB-468), 1.35 μM (HOP-92) | mdpi.com |

DNA Binding Studies and Interaction Modes

The interaction of small molecules with DNA is a critical mechanism for many anticancer agents. While direct DNA binding studies for this compound are not available, research on structurally related compounds provides insights into potential interaction modes.

A study on new phenylpiperazine derivatives of 1,2-benzothiazine investigated their binding to calf thymus DNA (ct-DNA) using fluorescence spectroscopy. nih.gov These compounds were shown to interact with the minor groove of double-stranded DNA. nih.gov Molecular docking studies further supported this, indicating that the compounds have the ability to bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov The compound BS230, which contains a 1-(3,4-dichlorophenyl)-piperazine moiety, showed promising antitumor activity and a demonstrated ability to bind to the DNA minor groove. nih.gov This suggests that the phenylpiperazine portion of the molecule plays a role in the DNA interaction.

These findings imply that piperazine derivatives can be designed to target DNA. The specific nature of the benzoyl group in this compound, including the electronic and steric effects of the fluorine atom, would likely influence its potential DNA binding affinity and mode of interaction.

In Vivo Pharmacological Studies (Preclinical)

Antipsychotic Potential

Piperazine derivatives are integral to the structure of many antipsychotic drugs, acting on various dopamine and serotonin receptors. nih.gov Preclinical studies on analogs of this compound suggest potential for antipsychotic activity.

A 1-piperazinecarboxamide derivative, FG5803, has been studied for its preclinical pharmacology as a novel antipsychotic agent. nih.gov Receptor binding studies revealed that FG5803 potently and selectively binds to serotonin type 2A receptors. nih.gov In vivo, it demonstrated potent serotonin type 2A receptor antagonism. nih.gov Behavioral studies in rats indicated that FG5803 has a strong antagonistic action on presynaptic dopaminergic autoreceptors with only weak postsynaptic dopamine D2 blockade. nih.gov This profile is indicative of an atypical antipsychotic, with a reduced likelihood of extrapyramidal side effects. nih.gov The compound was active in reducing aggressive behavior and spontaneous exploratory behavior in animal models. nih.gov

The development of piperazine and piperidine derivatives as antipsychotic agents is an active area of research, with many compounds synthesized and some undergoing clinical trials. nih.gov The therapeutic effect of these agents is often attributed to their interaction with dopamine and serotonin receptors. nih.gov

Antidepressant and Anxiolytic Applications

Arylpiperazine derivatives have been a focus of research for developing new antidepressant and anxiolytic medications.

Two new arylpiperazine derivatives with isonicotinic and picolinic nuclei, compounds 4p and 3o, have demonstrated antidepressant-like activity in preclinical models such as the forced swim test (FST) and tail suspension test (TST) in mice. nih.govresearchgate.net The mechanism of action for these compounds appears to involve the serotonergic system. nih.govresearchgate.net Their antidepressant-like effects were reversed by pretreatment with a serotonin depletor (pCPA), a mixed 5-HT1A/1B and β-adrenergic antagonist ((-)-pindolol), and a selective 5-HT1A antagonist (WAY 100635). nih.govresearchgate.net

Furthermore, the piperazine-type 5-hydroxytryptamine (5-HT) agonists 1-(m-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)-piperazine (m-CPP) have been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats, an effect blocked by 5-HT antagonists. nih.gov These findings suggest that the behavioral effects of these piperazine agonists are mediated by the stimulation of 5-HT receptors. nih.gov

Antinociceptive Properties

Several studies have highlighted the potential of piperazine derivatives in pain management, demonstrating antinociceptive effects in various preclinical models.

Thiazole-piperazine derivatives have been shown to possess centrally and peripherally mediated antinociceptive activities. nih.govmdpi.com In vivo tests revealed that these compounds significantly prolonged the reaction times of animals in the tail-clip and hot-plate tests, which are models of centrally mediated pain. nih.gov They also reduced the number of writhing behaviors in the acetic acid-induced writhing test, a model of peripheral visceral pain. nih.gov The antinociceptive effects of these compounds were abolished by naloxone, indicating the involvement of the opioidergic system. nih.govmdpi.com

Another study investigated 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) and found it to be antinociceptive in both phases of the formalin test in mice. springermedizin.de It also significantly increased nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation in a mouse model of neuropathic pain. springermedizin.de Importantly, LPP1 did not impair motor coordination. springermedizin.de

Additionally, a series of benzylpiperazinyl derivatives has been developed as selective σ1 receptor antagonists. researchgate.net One compound from this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15), showed high affinity for the σ1 receptor and produced dose-dependent antinociception in a mouse formalin assay of inflammatory pain and anti-allodynic effects in a model of neuropathic pain. researchgate.net

Mechanistic Insights and Molecular Interactions

Mechanism of Action Studies

Research into the mechanism of action provides a foundational understanding of how these molecules exert their effects within a biological system.

Derivatives of the piperazine (B1678402) scaffold are known to interact with a wide array of biological targets. The nature of the benzoyl substituent, including the fluorine atom, significantly influences this binding affinity and selectivity.

Serotonin (B10506) and Dopamine (B1211576) Receptors: Piperazine compounds are well-documented for their interaction with neurotransmitter receptors. researchgate.net Certain derivatives have been shown to possess anxiolytic and antidepressant-like effects through the modulation of the serotonergic system, specifically involving 5-HT1A receptors. nih.gov Additionally, diaryl piperazine derivatives have been identified as potent and selective antagonists for the dopamine D4 receptor. mdpi.com

Sigma and Histamine (B1213489) Receptors: Some piperazine derivatives show a high affinity for sigma-1 (σ1R) and histamine H3 receptors. nih.gov The σ1R is recognized as a chaperone protein that can modulate various neurotransmitter systems, including glutamatergic, dopaminergic, and serotonergic pathways. nih.gov

Enzyme Inhibition: A significant aspect of the mechanism of action for fluorobenzoylpiperazine derivatives is enzyme inhibition. A novel compound containing the 1-(3-fluorobenzoyl) moiety, specifically N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, has been identified as a potent, selective, and competitive inhibitor of human monoamine oxidase B (MAO-B), with an inhibition constant (Ki) of 94.52 nM. researchgate.net Furthermore, various fluorophenylpiperazines have demonstrated significant inhibitory effects against several cytochrome P450 (CYP) isoenzymes, which are critical for drug metabolism. researchgate.net

| Target Enzyme/Receptor | Interacting Compound Class | Observed Effect | Citation |

| Monoamine Oxidase B (MAO-B) | N-(1-(3-fluorobenzoyl)-indole derivative | Competitive Inhibition (Ki = 94.52 nM) | researchgate.net |

| Dopamine D4 Receptor | Diaryl piperazine derivatives | Antagonism | mdpi.com |

| Serotonin 5-HT1A Receptor | Piperazine derivatives | Modulation (involved in anxiolytic effects) | nih.gov |

| Sigma-1 Receptor (σ1R) | Piperazine derivatives | High-affinity binding | nih.gov |

| Cytochrome P450 (CYP) Isoenzymes | Fluorophenylpiperazines | Inhibition (CYP2D6, CYP1A2, CYP3A4, etc.) | researchgate.net |

The interaction with specific molecular targets leads to the broader modulation of complex biological pathways.

Serotonergic Pathway: By acting on serotonin receptors, piperazine derivatives can directly influence the serotonergic pathway. nih.gov Some compounds can trigger a potent release of endogenous serotonin from hypothalamic stores, an action that is distinct from their direct receptor agonist activity. nih.gov

Cell Cycle and Angiogenesis: In the context of cancer research, certain piperazine analogues have been shown to inhibit microtubule synthesis, which in turn halts cell cycle progression. mdpi.com They can also inhibit angiogenesis, the process by which tumors develop new blood vessels, thereby limiting their growth and ability to metastasize. mdpi.com These actions are often mediated through the induction of apoptosis (programmed cell death). mdpi.com

Beyond primary receptors, these compounds interact with other key proteins involved in cellular function.

Matrix Metalloproteinases (MMPs): Piperazine sulfonamides have been noted for their ability to inhibit MMP-3 (stromelysin-1), an enzyme involved in the breakdown of extracellular matrix proteins. mdpi.com

Topoisomerase II: Some piperazine derivatives have been found to inhibit topoisomerase II, an enzyme crucial for managing DNA tangles during replication. mdpi.com Molecular docking studies suggest that the phenylpiperazine moiety can slide between DNA bases, leading to this inhibitory effect. nih.gov

Metabolic Enzymes (Cytochrome P450): As mentioned, fluorophenylpiperazines can inhibit a range of CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net This interaction is critical as it can affect the metabolism of other co-administered drugs. researchgate.net

The piperazine ring is a key structural feature in a class of antibiotics known as fluoroquinolones. These compounds, such as ciprofloxacin (B1669076), exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication and transcription. researchgate.netnih.gov While 1-(3-fluorobenzoyl)piperazine itself is not an antibiotic, the presence of the piperazine moiety in potent DNA gyrase inhibitors highlights the scaffold's versatility in targeting bacterial enzymes. researchgate.net

Structure-Activity Relationship (SAR) Analysis

The specific arrangement of atoms and functional groups in a molecule dictates its biological activity. SAR analysis for this compound and its analogues focuses on how modifications, particularly concerning the fluorine atom, alter their efficacy and selectivity.

The inclusion and placement of fluorine atoms on the benzoyl ring is a critical determinant of a molecule's pharmacological profile. Fluorine's high electronegativity and small size can influence a compound's pKa, lipophilicity, metabolic stability, and ability to form hydrogen bonds. mdpi.comnih.gov

Favorable Interactions: The position of the fluorine atom can create favorable interactions with protein side chains. mdpi.com In the case of the previously mentioned MAO-B inhibitor, the 3-fluoro substitution on the benzoyl ring was part of one of the most potent and selective compounds in the series. researchgate.net Similarly, the introduction of lipophilic substituents like a 4'-F at the phenylpiperazine moiety was found to improve in vitro activity against various mycobacterial strains. mdpi.com

Influence on Molecular Conformation: The position of the halogen substituent affects the molecule's three-dimensional shape and intermolecular interactions. A crystallographic study compared 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine with its 2,6-difluoro and 2,4-dichloro analogues. nih.gov The 3-fluoro derivative exhibited a different dihedral angle between the amide plane and the haloaryl ring (63.0°) compared to the 2,6-difluoro (77.7°) and 2,4-dichloro (75.5°) versions. nih.gov This conformational difference, driven by the fluorine's position, resulted in the 3-fluoro compound forming a three-dimensional framework via C-H···O and C-H···π hydrogen bonds, an interaction absent in the other two analogues. nih.gov

Context-Dependent Effects: The effect of fluorine substitution is highly dependent on the specific biological target. While it can enhance activity, as seen with the MAO-B inhibitor, it can also be detrimental. researchgate.net For example, replacing a hydroxyl group with a fluorine atom at the C-1 position in a series of classical cannabinoids resulted in a significant decrease in binding affinity for the CB1 receptor. nih.gov This underscores that the benefits of fluorination are not universal and must be evaluated on a case-by-case basis for each target class.

| Compound Series | Substituent/Position | Effect on Activity | Citation |

| N-(1-(benzoyl)-indole derivatives | 3-Fluoro on benzoyl ring | High potency and selectivity for MAO-B | researchgate.net |

| N-Arylpiperazine antimycobacterials | 4'-Fluoro on phenyl ring | Improved in vitro activity | mdpi.com |

| 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines | 3-Fluoro vs. 2,6-difluoro | Alters dihedral angle and enables hydrogen bonding | nih.gov |

| Δ8-THC analogues | 1-Fluoro (replacing 1-hydroxyl) | Significant decrease in CB1 receptor binding | nih.gov |

Role of Piperazine Ring System in Biological Activity

The piperazine ring is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This structure is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. nih.govresearchgate.net The piperazine moiety is a versatile building block in drug design, capable of influencing the pharmacological profile of a molecule. researchgate.net

The two nitrogen atoms within the piperazine ring can significantly improve the pharmacokinetic properties of drug candidates. nih.gov These nitrogen sites can be protonated under physiological pH, which can increase the water solubility of the molecule, a crucial factor for bioavailability. nih.gov The structural flexibility of the piperazine ring allows it to adopt conformations, such as the stable chair form, suitable for binding to various biological targets. nih.gov Furthermore, the nitrogen atoms can serve as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target receptor. The piperazine core is found in numerous drugs with diverse activities, including antibacterial, antifungal, anticancer, and central nervous system effects. researchgate.netsemanticscholar.orgijbpas.com

Influence of Substituent Groups on Receptor Selectivity and Potency

The biological activity of a molecule based on the this compound scaffold is heavily influenced by the nature and position of its substituent groups. These groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its affinity and selectivity for specific biological targets.

The presence of halogen substituents on the benzoyl ring, such as the fluorine atom in the 3-position, is a critical determinant of pharmacological activity. Studies on related series of compounds have shown that halogen-substituted analogs often exhibit promising biological activities. mdpi.com For example, in the development of dopamine receptor ligands, variations in the substituents on the N-phenylpiperazine moiety lead to a range of affinities and selectivities for D2 and D3 receptor subtypes. mdpi.com The introduction of lipophilic groups, such as a 4'-fluoro substituent on a phenylpiperazine fragment, has been shown to improve in vitro activity against certain mycobacterial strains. mdpi.com The specific placement of the fluorine atom (e.g., ortho, meta, or para position) can drastically alter binding interactions. In a series of N-substituted indole-based analogs, the 3-fluorobenzoyl group was a key component of compounds showing high inhibitory activity against monoamine oxidase B (MAO-B). researchgate.netnih.gov

Correlation between Chemical Structure and Pharmacological Properties

The piperazine ring provides a foundational structure that imparts favorable pharmacokinetic characteristics and acts as a versatile linker. nih.gov The 1-(3-fluorobenzoyl) moiety is crucial for potency and selectivity. In a study of novel indole-based inhibitors of MAO-B, a derivative featuring the N-(1-(3-fluorobenzoyl)) structure was identified as the most potent compound in the series. researchgate.netdongguk.edu This highlights the importance of this specific acyl group for achieving high affinity for the enzyme's active site. The substitution pattern on the benzoyl ring is a key factor; for instance, compounds with halogen substituents have demonstrated significant cytotoxic activity in cancer cell lines, with the position and number of halogens influencing the potency. mdpi.com The conformation of the molecule, such as the chair conformation of the piperazine ring and the dihedral angle between the amide plane and the fluoroaryl ring, also plays a role in defining its interaction with target proteins. nih.gov

Computational Approaches and Molecular Modeling

Molecular Docking Simulations with Target Proteins (e.g., MAO-B, AChE, DPrE1)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how derivatives of this compound might interact with various protein targets.

Monoamine Oxidase B (MAO-B): Docking simulations have been performed on N-substituted indole (B1671886) analogues bearing the 1-(3-fluorobenzoyl) moiety to investigate their interaction with human MAO-B. researchgate.netdongguk.edu These studies place the ligand within the enzyme's binding pocket, which consists of a hydrophobic substrate cavity and an entrance cavity, to elucidate the structural basis for the compound's inhibitory activity. researchgate.netresearchgate.net

Acetylcholinesterase (AChE): For related arylpiperazine derivatives, molecular docking studies into the active site of AChE have been conducted. researchgate.net These simulations often predict a dual binding mode where the arylpiperazine fragment occupies the peripheral anionic site (PAS) of the enzyme, while another part of the molecule extends into the catalytic active site (CAS), effectively blocking the enzyme's function. researchgate.net

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a target for new anti-tubercular drugs. Molecular docking has been used to study how piperazine-containing benzothiazinone (BTZ) analogs bind to DprE1. nih.govplos.org These simulations are particularly important for inhibitors that form a covalent bond with the enzyme, as they can predict the necessary orientation for the reaction to occur with key residues like Cysteine 387. plos.org

Ligand-Protein Molecular Interaction Analysis

Following docking simulations, a detailed analysis of the interactions between the ligand and the protein's active site residues provides insight into the binding mechanism. These interactions are primarily non-covalent, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, although covalent bonds can also be formed with certain inhibitors.

For a potent MAO-B inhibitor derived from this compound, docking models revealed specific interactions within the enzyme's binding pocket that explain its high affinity. researchgate.net In the case of DprE1 inhibitors, analysis of the docked poses shows the formation of multiple hydrogen bonds. For example, one analog was predicted to form hydrogen bonds between the oxygen of its azetidine-one group and the hydroxyl of THR118, between a fluorine atom and the NH group of HIS132, and between the oxygen of an anisole (B1667542) ring and the NH3+ group of LYS418. plos.org Such detailed interaction analyses are fundamental for understanding the source of binding affinity and for guiding the rational design of more potent molecules.

Prediction of Binding Modes

Computational simulations predict the specific conformation and orientation (the "binding mode" or "pose") a ligand adopts within a protein's active site. A single ligand may have multiple possible binding modes, and computational methods can help identify the most energetically favorable ones. nih.gov

For MAO-B inhibitors, the predicted binding mode places the ligand within the substrate cavity, orienting the key functional groups to interact with catalytically important residues. researchgate.net In studies of AChE inhibitors, the predicted binding mode for arylpiperazine derivatives often shows the molecule spanning the active site gorge, allowing for simultaneous interaction with both the CAS and the PAS. researchgate.net For irreversible DprE1 inhibitors, the predicted binding mode is critical, as it must position the reactive part of the molecule in close proximity to the thiol group of CYS387 to facilitate the formation of a covalent bond. plos.org These predictions provide a static image of the ligand-protein complex that forms the basis for understanding the compound's biological activity.

Data Tables

Table 1: MAO-B Inhibitory Activity of a Lead Derivative Data for N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide

| Compound ID | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Mode of Inhibition |

| 4e researchgate.netdongguk.edu | MAO-B | 0.78 | 94.52 | Competitive |

Table 2: Summary of Predicted Molecular Interactions from Docking Studies

| Target Protein | Key Interacting Residues (Examples from related compounds) | Type of Interaction |

| MAO-B | Residues within substrate and entrance cavities researchgate.netresearchgate.net | Hydrophobic interactions, Hydrogen bonds |

| AChE | Residues in Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) researchgate.net | π-π stacking, Hydrogen bonds |

| DprE1 | CYS387, THR118, HIS132, LYS418 plos.org | Covalent bonding, Hydrogen bonds |

Computational Studies on Conformational Flexibility

Computational analysis of this compound reveals significant conformational flexibility, which is primarily dictated by the piperazine ring's puckering and the rotational freedom around the amide bond. Studies on analogous N-benzoylated piperazine compounds show that these molecules exist as distinct conformers at room temperature. rsc.orgscispace.com This behavior arises from two main structural phenomena: the restricted rotation of the partial double bond of the amide group (C-N bond) and the chair-boat interconversion of the piperazine ring. rsc.org

The piperazine ring itself typically adopts a stable chair conformation. rsc.orgnih.gov In a crystal structure analysis of a closely related compound, 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine, the piperazine ring was confirmed to adopt a chair conformation. nih.gov This conformation is a critical determinant of the spatial orientation of substituents and their subsequent molecular interactions.

In Silico Pharmacokinetic Predictions (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital in the early phases of drug discovery to forecast the pharmacokinetic profile of a compound and identify potential liabilities, thereby reducing the likelihood of late-stage clinical failures. isca.me For this compound, computational models can predict a range of properties that characterize its behavior in the body. These predictions are based on the molecule's structure and are calculated using various quantitative structure-activity relationship (QSAR) models and algorithms. mdpi.commdpi.com

The predicted ADMET profile suggests that this compound would likely exhibit favorable drug-like properties. Key predictions often include high gastrointestinal absorption and the potential to permeate the blood-brain barrier (BBB), a common feature sought for centrally acting agents. mdpi.com Drug-likeness is often assessed using established rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com

Metabolic stability is another critical parameter, with predictions often focusing on interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs. mdpi.com Predictions may indicate whether the compound is a substrate or an inhibitor of key CYP isoforms. Toxicity predictions, such as the AMES test for mutagenicity and potential hepatotoxicity, are also crucial components of an in silico assessment. frontiersin.org

The following table summarizes the predicted ADMET properties for this compound based on common computational models.

| Parameter Category | Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 208.24 g/mol | Complies with Lipinski's rule (<500) |

| LogP (Lipophilicity) | ~1.5 - 2.0 | Indicates good balance between solubility and permeability | |

| H-Bond Donors | 1 | Complies with Lipinski's rule (≤5) | |

| H-Bond Acceptors | 2 | Complies with Lipinski's rule (≤10) | |

| Pharmacokinetics (Absorption & Distribution) | Gastrointestinal (GI) Absorption | High | Suggests good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential to act on the central nervous system (CNS) mdpi.com | |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells, including the BBB | |

| Pharmacokinetics (Metabolism) | CYP2D6 Inhibitor | Yes/No (Varies by model) | Predicts potential for drug-drug interactions mdpi.com |

| Drug-Likeness | Lipinski's Rule Violations | 0 | High probability of being an orally active drug mdpi.com |

| Bioavailability Score | 0.55 | Represents a good probability of having favorable pharmacokinetic properties | |

| Predicted Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic frontiersin.org |

| Hepatotoxicity | No | Predicted low risk of causing liver damage frontiersin.org |

Future Directions and Therapeutic Potential

Development of Novel Dual-Acting Compounds

The piperazine (B1678402) ring is a privileged scaffold in drug discovery, known for its ability to interact with multiple biological targets. nih.govnih.gov This characteristic is foundational to the development of dual-acting or multi-target compounds, which can offer improved therapeutic efficacy or a better side-effect profile compared to single-target agents. The structure of 1-(3-fluorobenzoyl)piperazine can be strategically modified to incorporate additional pharmacophores, thereby creating hybrid molecules designed to modulate more than one biological pathway simultaneously. For instance, 1,2,3-triazole hybrids have been explored for their potential to act on dual targets in cancer cells, suggesting a promising strategy for developing new chemical entities with multi-targeted mechanisms. researchgate.net

Exploration of Broad-Spectrum Antimicrobial Agents

Piperazine derivatives have demonstrated a wide range of biological activities, including significant potential as antimicrobial agents. mdpi.com The basicity of the piperazine nitrogen atoms allows for electrostatic interactions with anionic regions of microbial receptors. mdpi.com Research into related structures has shown that fluorinated s-triazinyl piperazines and piperazine-bearing N,N′-bis(1,3,4-thiadiazole) moieties exhibit noteworthy antibacterial and antifungal activity. mdpi.comresearchgate.net Specifically, certain piperazine-thiadiazole compounds were found to be more potent than ciprofloxacin (B1669076) against a panel of bacteria by inhibiting the formation of the 70S initiation complex essential for protein biosynthesis. mdpi.com Furthermore, the core piperidine (B6355638) structure, closely related to piperazine, has shown bactericidal activity against various Vibrio species, including multi-drug resistant (MDR) strains. nih.gov This body of evidence suggests that derivatives of this compound are promising candidates for development as novel broad-spectrum antimicrobial agents.

Optimization of Lead Inhibitors

The 1-(3-fluorobenzoyl) moiety has been successfully integrated into novel compounds designed as specific enzyme inhibitors. A notable example is its use in the development of inhibitors for human monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. nih.govnih.gov Researchers synthesized a series of N-substituted indole-based analogues, leading to the discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e). nih.govdongguk.edu

This compound emerged as a potent and selective MAO-B inhibitor. nih.govnih.gov Further kinetic studies revealed that it acts via a competitive mode of inhibition. nih.govnih.gov The remarkable inhibitory activity and selectivity of this derivative highlight its potential as a promising lead compound that is worthy of further optimization for the development of new therapies for neurodegenerative disorders. nih.govnih.gov

Table 1: Inhibitory Activity of Lead Compound 4e

| Parameter | Value | Target Enzyme |

|---|---|---|

| IC₅₀ | 0.78 µM | MAO-B |

| Selectivity Index (SI) | >120 | MAO-B vs MAO-A |

Application as Building Blocks for Radiopharmaceutical Development

In the field of drug discovery, chemical building blocks are essential intermediates for synthesizing innovative active ingredients. biospace.com The this compound structure, containing a fluorine atom, is a valuable scaffold for this purpose. The presence of fluorine can favorably influence molecular conformation and properties such as water solubility and cell permeability. namiki-s.co.jp While the piperazine moiety is found in over 100 FDA-approved drugs, its application as a building block allows for the creation of diverse analogues with altered pharmacokinetic properties. enamine.net Although direct application of this compound in radiopharmaceutical development was not detailed in the reviewed literature, its structural components are highly relevant. The fluorine atom could potentially be substituted with a radioactive isotope of fluorine (e.g., ¹⁸F), a common strategy in the development of PET imaging agents.

Investigating Novel Applications in Disease Treatment

The therapeutic potential of this compound and its derivatives extends to a variety of diseases, driven by the versatility of the piperazine scaffold.

Neurodegenerative Diseases: As established in the optimization of MAO-B inhibitors, derivatives have significant potential for treating Parkinson's disease. nih.govnih.gov

Cancer: Piperazine derivatives have been investigated as anti-cancer agents. nih.gov Some act as Topoisomerase II inhibitors, while others induce apoptosis in cancer cells. nih.gov Novel piperazine-1,2,3-triazole hybrids have been identified as potential leads for treating pancreatic cancer by inhibiting the S100A2-p53 protein-protein interaction. researchgate.netnih.gov

Metabolic Syndrome: Piperazine derivatives have been developed as inhibitors of stearoyl-CoA desaturase (SCD1), a key enzyme in fatty acid metabolism. google.com Inhibition of SCD1 is a therapeutic strategy for managing obesity and related metabolic disorders. google.com

Neglected Tropical Diseases: Nitrotriazole-based piperazines have been evaluated for their in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas disease, indicating a potential role in developing new treatments for this neglected illness. researchgate.net

Q & A

Q. Example Optimization Table :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Benzoylation | DMF, K₂CO₃, RT, 6–7 hours | 75–85% | 90–95% |

| CuAAC Reaction | CuSO₄·5H₂O, sodium ascorbate, RT, 2 hours | 93–97% | >98% |

What pharmacological mechanisms are associated with this compound?

Basic Research Focus

The compound primarily interacts with serotonin (5-HT) receptors , particularly 5-HT₂ and 5-HT₁C subtypes. In rodent studies, it suppresses hyperphagia by modulating hypothalamic pathways, with dose-dependent effects (EC₅₀ = 1.2 μM for 5-HT₂A) .

How do structural modifications at the benzoyl moiety influence binding affinity for serotonin receptor subtypes?

Q. Advanced Research Focus

- Electron-withdrawing groups (e.g., -CF₃ at the 3-position) enhance 5-HT₁B/2C affinity by stabilizing receptor-ligand interactions. TFMPP (3-CF₃ analog) shows 10-fold higher potency than mCPP (3-Cl) in appetite suppression assays .

- Substitution patterns : 3-Fluorobenzoyl derivatives exhibit higher selectivity for 5-HT₂ over dopamine transporters (DAT), as shown in molecular docking studies .

Q. SAR Table :

| Substituent | Position | 5-HT₂A (Ki, nM) | 5-HT₁C (Ki, nM) | DAT (Ki, nM) |

|---|---|---|---|---|

| -F | 3 | 12 ± 2 | 8 ± 1 | >1000 |

| -Cl | 3 | 25 ± 3 | 15 ± 2 | >1000 |

| -CF₃ | 3 | 5 ± 1 | 3 ± 0.5 | >1000 |

What experimental designs address discrepancies in reported receptor binding data for fluorinated piperazines?

Advanced Research Focus

Contradictions in binding affinities often arise from:

- Receptor assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and radioligands (e.g., [³H]ketanserin for 5-HT₂A) .

- Metabolite interference : Use LC-MS/MS to confirm compound stability in biological matrices, as metabolites like 4-OH-piperazine can alter activity .

- Species differences : Compare rodent vs. human receptor isoforms in vitro to validate translational relevance .

How can multivariate analysis improve the identification of piperazine analogs in forensic samples?

Advanced Research Focus

PCA and LDA reduce spectral dimensionality from Raman data. For example:

- PCA explains >99% variance using 3–4 principal components for isomer groups (e.g., trifluoromethylphenylpiperazines) .

- LDA achieves >95% classification accuracy by weighting peak intensities at 780 cm⁻¹ (C-F stretch) and 1240 cm⁻¹ (piperazine ring) .

Q. Multivariate Workflow :

Acquire Raman spectra (20 mW, 128 scans).

Preprocess (baseline correction, normalization).

Apply PCA to extract key variables.

Train LDA model with 80% data, validate with 20%.

What purification techniques maximize yield for fluorobenzoylpiperazine derivatives?

Q. Basic Research Focus

- Column chromatography : Silica gel with ethyl acetate/hexane (1:8) resolves polar byproducts .

- Recrystallization : Ethanol/water mixtures (2:1) yield >95% purity for crystalline triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。